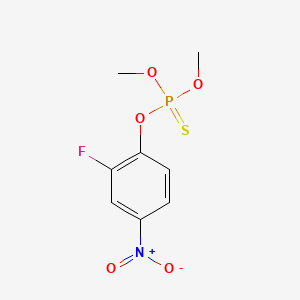
Phosphorothioic acid, O,O-dimethyl O-(2-fluoro-4-nitrophenyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphorothioic acid, O,O-dimethyl O-(2-fluoro-4-nitrophenyl) ester is an organophosphorus compound It is characterized by the presence of a phosphorothioate group, which is a phosphorus atom bonded to sulfur and oxygen atoms, and an aromatic ring substituted with a fluorine and nitro group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphorothioic acid, O,O-dimethyl O-(2-fluoro-4-nitrophenyl) ester typically involves the reaction of O,O-dimethyl phosphorochloridothioate with 2-fluoro-4-nitrophenol. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions usually include a solvent like dichloromethane or toluene, and the process is conducted at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity.
化学反応の分析
Types of Reactions
Phosphorothioic acid, O,O-dimethyl O-(2-fluoro-4-nitrophenyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioate oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The ester group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Phosphorothioate oxides.
Reduction: Amino derivatives.
Substitution: Various substituted phosphorothioates depending on the nucleophile used.
科学的研究の応用
Phosphorothioic acid, O,O-dimethyl O-(2-fluoro-4-nitrophenyl) ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential use in developing pharmaceuticals, particularly as enzyme inhibitors.
Industry: Utilized in the production of pesticides and other agrochemicals due to its ability to inhibit certain enzymes in pests.
作用機序
The mechanism of action of phosphorothioic acid, O,O-dimethyl O-(2-fluoro-4-nitrophenyl) ester involves the inhibition of enzymes, particularly those containing serine residues in their active sites. The compound binds to the active site of the enzyme, forming a covalent bond with the serine residue, which leads to the inactivation of the enzyme. This mechanism is similar to that of other organophosphorus compounds used as pesticides.
類似化合物との比較
Phosphorothioic acid, O,O-dimethyl O-(2-fluoro-4-nitrophenyl) ester can be compared with other similar compounds, such as:
Methyl parathion: Another organophosphorus compound with similar enzyme inhibition properties but different substituents on the aromatic ring.
Tolclofos-methyl: Contains a dichloro-methylphenyl group instead of the fluoro-nitrophenyl group.
Etrimfos: Contains an ethoxy-ethyl-pyrimidinyl group, showing different biological activity.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their effects on its chemical and biological properties.
特性
CAS番号 |
50589-96-3 |
|---|---|
分子式 |
C8H9FNO5PS |
分子量 |
281.20 g/mol |
IUPAC名 |
(2-fluoro-4-nitrophenoxy)-dimethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C8H9FNO5PS/c1-13-16(17,14-2)15-8-4-3-6(10(11)12)5-7(8)9/h3-5H,1-2H3 |
InChIキー |
UGCIJNHCNMCAGA-UHFFFAOYSA-N |
正規SMILES |
COP(=S)(OC)OC1=C(C=C(C=C1)[N+](=O)[O-])F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



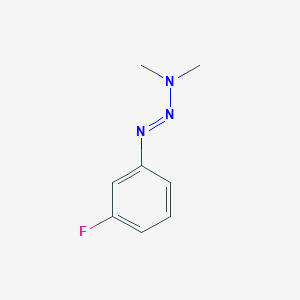
![2-[(1e)-3-(4-Ethylphenyl)triaz-1-en-1-yl]benzonitrile](/img/structure/B14658329.png)
![(E)-but-2-enedioic acid;ethyl 4-[2-hydroxy-2-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)ethyl]piperazine-1-carboxylate](/img/structure/B14658332.png)
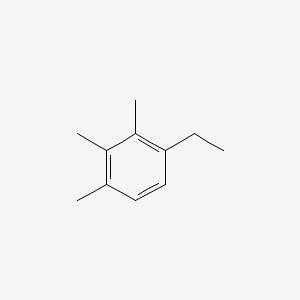

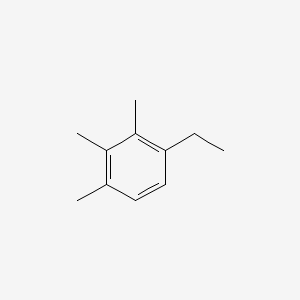
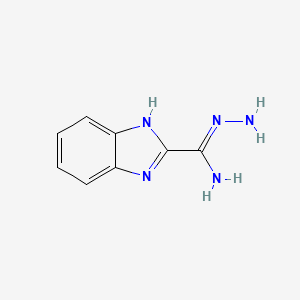
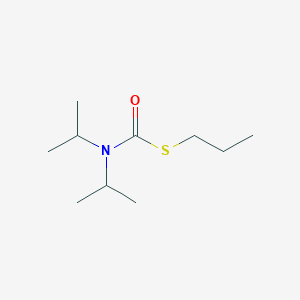
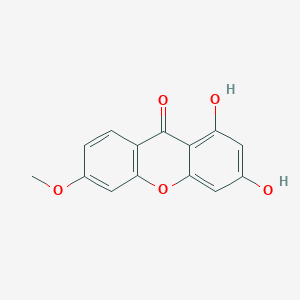
![3,3-Dimethyl-6-oxa-3-germabicyclo[3.1.0]hexane](/img/structure/B14658377.png)

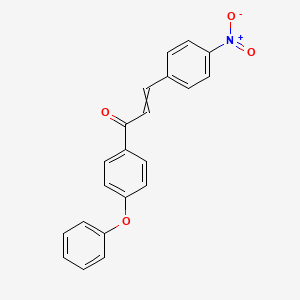
![1-(4-Methoxyphenyl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B14658402.png)
